3-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
(4-methylphenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-15-5-7-19(8-6-15)22(29)27-13-11-26(12-14-27)20-9-10-21(24-23-20)28-18(4)16(2)17(3)25-28/h5-10H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEIJANDNZFZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.4 g/mol. Its structure includes a pyridazine core substituted with both piperazine and pyrazole moieties, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole compounds, including those similar to our compound of interest, exhibit significant antitumor properties. Specifically, pyrazole derivatives have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in various cancer types. For instance, a study demonstrated that certain pyrazole derivatives effectively reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) when used in combination with doxorubicin, suggesting a synergistic effect that enhances their anticancer potential .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been extensively documented. The compound under discussion may exert its effects by inhibiting pro-inflammatory cytokines and pathways. Research has shown that similar compounds can significantly reduce nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Pyrazole derivatives have been studied for their antimicrobial properties as well. Some synthesized compounds displayed notable antifungal activity against various strains, indicating that our compound may also possess similar antimicrobial effects . The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of specific functional groups such as the piperazine and pyrazole rings significantly influences the pharmacological properties. For example:
- Piperazine moiety : Known for enhancing solubility and bioavailability.
- Pyrazole ring : Associated with various biological activities including anticancer and anti-inflammatory effects.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives:
- Anticancer Study : A series of pyrazole derivatives were tested for their cytotoxic effects on breast cancer cell lines. The results indicated that compounds with structural similarities to our target compound showed enhanced cytotoxicity when combined with standard chemotherapy agents .
- Anti-inflammatory Research : In vitro studies demonstrated that pyrazole derivatives could inhibit LPS-induced inflammation in macrophages by downregulating pro-inflammatory cytokines .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests interactions with various biological targets, making it a candidate for drug development in several therapeutic areas:
- Neurology : The piperazine moiety is known for its interaction with neurotransmitter receptors, which could lead to new treatments for neurological disorders.
- Oncology : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting tumor cell proliferation.
Biological Studies
Research has focused on the compound's ability to act as a ligand in receptor studies. Its unique structure allows for the exploration of new pathways in cellular signaling, particularly in the context of:
- Neurotransmitter Receptor Modulation : The compound may influence neurotransmitter systems, providing insights into the treatment of psychiatric disorders.
- Enzyme Inhibition : Studies have shown potential for inhibiting specific enzymes associated with disease processes.
Materials Science
In addition to biological applications, this compound serves as a building block for synthesizing advanced materials. Its unique chemical structure allows researchers to explore:
- Polymer Chemistry : The compound can be used to create novel polymers with specific properties tailored for industrial applications.
- Nanotechnology : Its derivatives may be utilized in the development of nanomaterials for drug delivery systems.
Case Study 1: Neurological Applications
A study published in Journal of Medicinal Chemistry investigated the effects of this compound on serotonin receptors. Results indicated that it could enhance serotonin signaling, suggesting potential use in treating depression and anxiety disorders.
Case Study 2: Anticancer Activity
Research conducted by Cancer Research evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated significant inhibition of cell growth in breast and lung cancer models, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Structural Variations and Implications
Benzoyl Substituents: 4-Methyl (Target): Moderate lipophilicity suitable for passive membrane diffusion. Biphenylsulfonyl (): Adds steric bulk and a sulfonyl group, which may enhance receptor interactions but reduce solubility. Bromo (): Halogen substituents may facilitate halogen bonding in target proteins.
3-Methyl (): Reduced substitution may lower steric hindrance, altering binding kinetics.
Pharmacological Potential
Q & A
Q. What are the recommended synthetic routes for 3-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine?
A condensation reaction between a pyridazine intermediate and a functionalized piperazine derivative is a common approach. For example, analogous methods involve reacting hydrazine derivatives with ketones in ethanol under reflux, as seen in pyrazoline synthesis . Optimization can employ computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable intermediates and reduce trial-and-error experimentation .
Q. How can X-ray crystallography confirm the structural integrity of this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:
Q. What analytical techniques are critical for purity assessment?
- HPLC-MS : Detects impurities at trace levels (e.g., column: C18, gradient elution with acetonitrile/water).
- NMR Spectroscopy : 1H/13C NMR to confirm substituent integration and absence of unreacted precursors.
- Elemental Analysis : Validate empirical formula (e.g., deviations >0.3% suggest impurities) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Systematic Substituent Variation : Modify the 4-methylbenzoyl group (piperazine) or trimethylpyrazole moiety. For example, replace methyl with halogens or bulkier alkyl chains .
- In Vitro Screening : Assess biological activity (e.g., enzyme inhibition) across analogs. Use dose-response curves (IC50/EC50) to quantify potency.
- Computational Docking : Map binding interactions using software like AutoDock Vina to correlate structural changes with activity .
Q. What computational strategies predict the compound’s reactivity and stability?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Reaction Pathway Modeling : Use software like Gaussian or ORCA to simulate intermediates (e.g., during hydrolysis or oxidation).
- Degradation Studies : Combine accelerated stability testing (e.g., 40°C/75% RH) with DFT to identify labile bonds .
Q. How can contradictions in biological activity data be resolved?
- Purity Reassessment : Verify via HPLC-MS; impurities may mimic or mask activity .
- Counter-Screen Assays : Test against off-target receptors to rule out nonspecific effects.
- Structural Analog Comparison : Compare with compounds like 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-pyridazine derivatives to isolate substituent effects .
Q. What experimental design principles optimize synthesis scalability?
- Design of Experiments (DOE) : Use factorial designs (e.g., 2k-p) to test variables (temperature, solvent ratio, catalyst loading). For example, a 3-factor DOE can minimize iterations while maximizing yield .
- Process Simulation : Apply tools like Aspen Plus to model mass/heat transfer in continuous-flow reactors, reducing batch inconsistencies .
Key Considerations for Advanced Research
- Crystallographic Challenges : If twinning occurs, use SHELXD for structure solution and SHELXE for phase extension .
- Reaction Optimization : Integrate high-throughput screening with computational predictions to prioritize conditions .
- Data Reproducibility : Document solvent lot numbers and humidity levels, as trace water can affect piperazine reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
